molecular formula C11H14N2O2S B14018968 N-[(2-Methylphenyl)carbamothioyl]-beta-alanine CAS No. 52060-67-0

N-[(2-Methylphenyl)carbamothioyl]-beta-alanine

Cat. No.: B14018968
CAS No.: 52060-67-0
M. Wt: 238.31 g/mol
InChI Key: CHXKIQZYNBLKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-methylphenyl)thiocarbamoylamino]propanoic acid is an organic compound with the molecular formula C11H15NO2S It is known for its unique structure, which includes a thiocarbamoyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methylphenyl)thiocarbamoylamino]propanoic acid typically involves the reaction of 2-methylphenyl isothiocyanate with β-alanine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methylphenyl)thiocarbamoylamino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiocarbamoyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-[(2-methylphenyl)thiocarbamoylamino]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-methylphenyl)thiocarbamoylamino]propanoic acid involves its interaction with specific molecular targets. The thiocarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-methylphenyl)thiocarbamoylamino]propanoic acid
  • 3-[(2-chlorophenyl)thiocarbamoylamino]propanoic acid
  • 3-[(2-methylphenyl)carbamoylamino]propanoic acid

Uniqueness

3-[(2-methylphenyl)thiocarbamoylamino]propanoic acid is unique due to the presence of the thiocarbamoyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable subject for further research.

Properties

CAS No.

52060-67-0

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

3-[(2-methylphenyl)carbamothioylamino]propanoic acid

InChI

InChI=1S/C11H14N2O2S/c1-8-4-2-3-5-9(8)13-11(16)12-7-6-10(14)15/h2-5H,6-7H2,1H3,(H,14,15)(H2,12,13,16)

InChI Key

CHXKIQZYNBLKIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.